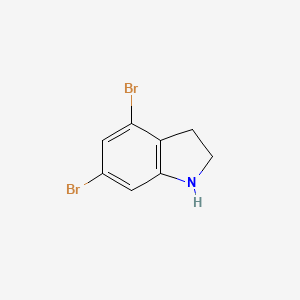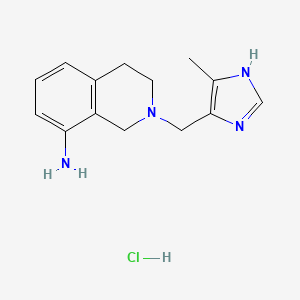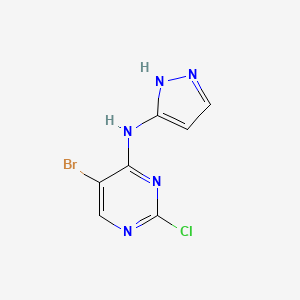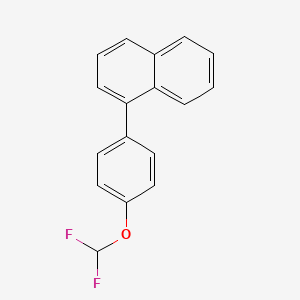
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique est un composé hétérocyclique qui présente un cycle pyridine, un groupe tolyle et un cycle imidazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du pyridine-4-carboxaldéhyde avec la p-toluidine pour former une base de Schiff intermédiaire, qui est ensuite cyclisée avec du glyoxal pour donner le cycle imidazole. La dernière étape consiste en une carboxylation pour introduire le groupe acide carboxylique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées pour garantir un rendement élevé et une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des cycles pyridine et imidazole.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Produits principaux :
Oxydation : Acides carboxyliques ou cétones correspondants.
Réduction : Alcools ou amines correspondants.
Substitution : Dérivés imidazole ou pyridine substitués.
Applications de la recherche scientifique
L'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Les cycles pyridine et imidazole peuvent se coordonner avec des ions métalliques, ce qui en fait un ligand potentiel en chimie de coordination. De plus, le composé peut interagir avec des macromolécules biologiques, influençant diverses voies biochimiques.
Composés similaires :
- Acide 1-(pyridin-4-yl)-2-phényl-1H-imidazole-4-carboxylique
- Acide 1-(pyridin-4-yl)-2-(m-tolyl)-1H-imidazole-4-carboxylique
- Acide 1-(pyridin-4-yl)-2-(o-tolyl)-1H-imidazole-4-carboxylique
Unicité : L'acide 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylique est unique en raison de la présence du groupe p-tolyl, qui peut influencer ses propriétés électroniques et sa réactivité. Cela le distingue de ses analogues avec des substituants différents sur le cycle imidazole.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyridine and imidazole rings can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-(Pyridin-4-yl)-2-phenyl-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(m-tolyl)-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(o-tolyl)-1H-imidazole-4-carboxylic acid
Uniqueness: 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the imidazole ring.
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-pyridin-4-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-18-14(16(20)21)10-19(15)13-6-8-17-9-7-13/h2-10H,1H3,(H,20,21) |
Clé InChI |
ZQMZZOVHLZMQIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)

![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
